2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride
Description
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is a chemical compound with the molecular formula C16H14ClN3 It is known for its unique structure, which includes an iminoisoindoline moiety linked to a benzonitrile group
Properties
IUPAC Name |
2-[(3-imino-1H-isoindol-2-yl)methyl]benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3.ClH/c17-9-12-5-1-2-6-13(12)10-19-11-14-7-3-4-8-15(14)16(19)18;/h1-8,18H,10-11H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIMFBZNGGRKDIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C(=N)N1CC3=CC=CC=C3C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride typically involves the reaction of isoindoline derivatives with benzonitrile under specific conditions. One common method includes the use of methanesulfonic acid (MsOH) as a catalyst under reflux conditions in methanol (MeOH) to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the principles of organic synthesis, such as the use of appropriate catalysts and reaction conditions, are applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzonitrile group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Catalysts: Methanesulfonic acid (MsOH)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound.
Scientific Research Applications
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s iminoisoindoline moiety is believed to play a crucial role in its biological activity, potentially interacting with enzymes or receptors involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, known for their diverse biological activities.
Imidazole Derivatives: Compounds with the imidazole ring, used in various therapeutic applications.
Uniqueness
2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is unique due to its specific structure, which combines the iminoisoindoline and benzonitrile moieties. This unique combination imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.
Biological Activity
The compound 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride is a derivative of isoindole and benzonitrile, which has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride can be described as follows:
- Molecular Formula: C13H12N2·HCl
- Molecular Weight: 232.71 g/mol
This compound features an isoindole moiety linked to a benzonitrile group, which may contribute to its pharmacological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Research suggests that it may act as an inhibitor of certain enzymes involved in cancer progression and inflammatory processes. The precise mechanism remains under investigation, but it likely involves:
- Inhibition of Enzymatic Activity: The compound may inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation and tumor progression.
- Interaction with Receptors: Potential binding to various receptors could modulate signaling pathways relevant to cell proliferation and apoptosis.
Antitumor Activity
Several studies have highlighted the antitumor potential of isoindole derivatives. For instance, compounds similar to 2-[(1-imino-2,3-dihydro-1H-isoindol-2-yl)methyl]benzonitrile hydrochloride have demonstrated significant inhibitory effects on cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 0.003 | IDO inhibition |
| Compound B | A375 | 0.016 | Receptor binding |
These findings suggest that the compound may enhance the efficacy of immunotherapy by inhibiting IDO, thereby increasing the availability of tryptophan for T-cell activation and function.
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation. In vitro studies indicated that it can decrease the production of pro-inflammatory cytokines in activated macrophages. This effect is crucial for conditions such as rheumatoid arthritis and other inflammatory diseases.
Case Studies
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In Vitro Studies on Cancer Cell Lines:
In a study assessing various benzimidazole analogues, the compound exhibited potent activity against cancer cell lines, with significant reductions in cell viability observed at low concentrations (IC50 values ranging from 0.003 to 0.022 µM) . The study emphasized the need for further optimization of these compounds for improved stability and bioavailability. -
Animal Models:
Animal studies utilizing models of ischemic stroke demonstrated that related isoindole derivatives significantly improved neurobehavioral outcomes and reduced infarct size when administered post-injury . These results underscore the potential therapeutic applications in neuroprotection.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
